2,3-dihydroxy-N,N-dimethylpropanamide
Description
Overview of α,β-Dihydroxy Amides in Organic Synthesis and Interdisciplinary Research Contexts
The α,β-dihydroxy amide functional group is a key structural motif in a variety of molecules of scientific interest. α-Hydroxy amides, a subclass of this group, are recognized as crucial intermediates in organic synthesis and play a significant role in the fields of science and medicine. Their derivatives have been explored for various applications, including as anti-HIV agents. The presence of multiple hydroxyl groups generally imparts increased water solubility to molecules, a valuable property in pharmaceutical and biological research.
In interdisciplinary contexts, α,β-dihydroxy carbonyl compounds are recognized as valuable starting materials. For instance, they can serve as precursors in the synthesis of α-amino acids, the fundamental building blocks of proteins. This transformation underscores the utility of dihydroxy carbonyl structures in bridging synthetic chemistry with biological applications. The amide group itself is a cornerstone of peptide chemistry, and its incorporation into polyhydroxylated structures creates molecules with potential for diverse chemical interactions and biological activity.
Historical Context of 2,3-dihydroxy-N,N-dimethylpropanamide Discovery and Initial Investigations
While a singular, dated discovery of this compound is not prominent in scientific literature, its conception is rooted in fundamental and well-established organic reactions. The structure of the molecule points towards a straightforward and common synthetic pathway: the amidation of a carboxylic acid derivative.
Chemical databases identify Methyl 2,3-dihydroxypropanoate (B1229046) and Dimethylamine (B145610) as logical precursors to this compound. This suggests its initial synthesis was likely achieved through the aminolysis of the methyl ester of 2,3-dihydroxypropanoic acid with dimethylamine. This reaction is a classic method for forming amides, where the amine displaces the methoxy (B1213986) group of the ester to form the more stable amide bond. The initial investigations and preparations of this compound were likely not pursued for its own sake, but as a simple exemplar of these reliable synthetic methods or as a building block for other targets.
Significance and Research Rationale for Investigating this compound
The significance of this compound stems from the valuable chemical properties imparted by its functional groups. The rationale for its investigation can be broken down into several key aspects:
Enhanced Water Solubility: The two hydroxyl groups (a diol) significantly increase the molecule's polarity, making it highly soluble in aqueous solutions. This property is particularly desirable in the development of compounds for biological systems. Research on more complex molecules has demonstrated that incorporating a 2,3-dihydroxypropyl moiety is a viable strategy for creating nonionic, water-soluble compounds. researchgate.net
Chiral Building Block: The carbon atom at the 2-position, which is bonded to a hydroxyl group, is a chiral center. This makes this compound a useful chiral precursor for the stereoselective synthesis of more complex molecules, a critical consideration in pharmaceutical development.
Synthetic Versatility: As a simple molecule with multiple functional groups (two alcohols and an amide), it serves as a versatile scaffold. The hydroxyl groups can be further functionalized or used to form hydrogen bonds, while the tertiary amide is generally stable, providing a robust core structure.
The primary research rationale is to use this compound as a foundational piece to construct larger, more complex molecules that require water solubility and possess specific stereochemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 137618-50-9 | |
| Molecular Formula | C5H11NO3 | chemicalbook.com |
| Molecular Weight | 133.15 g/mol (approx.) | - |
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for this compound is characterized by a significant knowledge gap. Despite being commercially available and possessing features that make it an attractive synthetic intermediate, there is a notable absence of dedicated studies on its specific biological activities, advanced applications, or detailed physicochemical characterization in peer-reviewed literature.
The research that does exist focuses on more complex molecules that contain the 2,3-dihydroxypropyl amide moiety as a component. For example, a scalable synthesis has been developed for N,N′-bis(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, which functions as a water-soluble carrier for singlet oxygen. researchgate.net This highlights that while the functional group is of interest, the parent compound itself has been overlooked.
Therefore, the primary knowledge gap is the lack of fundamental research into this compound as a standalone entity. Its potential applications, reaction kinetics, and biological profile remain largely unexplored. Chemical suppliers often provide such compounds as building blocks with minimal analytical data, placing the responsibility on the researcher to fully characterize them. This underscores its current status as a tool for synthesis rather than an object of focused study.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C5H11NO3/c1-6(2)5(9)4(8)3-7/h4,7-8H,3H2,1-2H3 |
InChI Key |
HVHUPNWOXYKWCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydroxy N,n Dimethylpropanamide
Classical Approaches to 2,3-dihydroxy-N,N-dimethylpropanamide Synthesis
Classical synthetic routes to this compound typically involve multi-step sequences starting from readily available precursors. One common strategy is the aminolysis of a suitable ester, such as methyl 2,3-dihydroxypropanoate (B1229046), with dimethylamine (B145610). chemsrc.com This reaction directly forms the desired amide bond. Another approach involves the dihydroxylation of an unsaturated amide precursor, like N,N-dimethylacrylamide. This can be achieved using standard dihydroxylating agents such as osmium tetroxide or potassium permanganate, though these methods often lack stereocontrol and may present safety and environmental challenges.
These foundational methods, while effective in producing the target molecule, often result in racemic or diastereomeric mixtures, necessitating further purification steps if a specific stereoisomer is required.
When the goal is to produce a specific diastereomer of this compound, more sophisticated strategies are required. Diastereoselectivity can be introduced by using a chiral substrate or a chiral reagent that influences the formation of one diastereomer over another. For instance, starting with a chiral precursor that already contains one of the desired stereocenters can direct the formation of the second stereocenter.
Another strategy involves the stereoselective dihydroxylation of a chiral unsaturated precursor. The existing stereocenter can sterically hinder one face of the double bond, guiding the dihydroxylating agent to the opposite face and resulting in a high diastereomeric excess. The choice of reagent and reaction conditions is critical in maximizing this directing effect. While specific examples for this compound are not extensively detailed in the literature, these principles are fundamental in organic synthesis. chemrxiv.orgresearchgate.net
To obtain an enantiomerically pure form of this compound, enantioselective methods are employed. These strategies introduce chirality into the molecule in a controlled manner, leading to a significant excess of one enantiomer.
A prominent method for achieving this is through asymmetric dihydroxylation, such as the Sharpless Asymmetric Dihydroxylation. nih.gov This powerful reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to hydroxylate a double bond with high enantioselectivity. Applying this to a precursor like N,N-dimethylacrylamide could theoretically yield enantiomerically enriched this compound. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids) determines which enantiomer is formed. nih.gov
Enzymatic resolutions and biocatalytic reductions are other powerful tools for achieving enantioselectivity. rochester.eduresearchgate.net For example, a specific enzyme could selectively react with one enantiomer in a racemic mixture of a precursor, allowing for the separation of the desired enantiomer. researchgate.net
Table 1: Comparison of Classical Synthesis Strategies
| Strategy | Description | Key Features | Typical Outcome |
|---|---|---|---|
| Aminolysis | Reaction of an ester (e.g., methyl 2,3-dihydroxypropanoate) with dimethylamine. | Direct formation of the amide bond. | Racemic mixture unless a chiral ester is used. |
| Diastereoselective Dihydroxylation | Dihydroxylation of a chiral unsaturated amide. | Utilizes an existing stereocenter to direct the formation of the second. | High diastereomeric excess (de). |
| Enantioselective Dihydroxylation | Asymmetric dihydroxylation (e.g., Sharpless) of an achiral unsaturated amide. | Employs a chiral catalyst to induce stereoselectivity. | High enantiomeric excess (ee). nih.gov |
| Enzymatic Methods | Use of enzymes for resolution or asymmetric synthesis. | High specificity and selectivity under mild conditions. | Optically pure products. researchgate.net |
Modern Advancements in this compound Synthesis
Recent decades have seen significant progress in synthetic chemistry, with the development of more efficient, selective, and sustainable methods. These advancements are applicable to the synthesis of complex molecules like this compound.
Modern synthesis heavily relies on catalysis to improve reaction efficiency and selectivity. Transition metal catalysts are particularly important in forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, rhodium or palladium-catalyzed reactions could be employed for various transformations in the synthetic route. rochester.eduresearchgate.net For example, catalytic hydrogenation could be used to reduce other functional groups in a precursor molecule selectively.
Engineered metalloproteins and heme-containing proteins are emerging as powerful biocatalysts for selective transformations, offering high levels of stereocontrol that can be difficult to achieve with traditional chemical catalysts. rochester.edu These biocatalysts could potentially be designed to perform highly diastereo- and enantioselective synthesis of complex scaffolds. rochester.edu
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.innih.gov For the synthesis of this compound, this could involve several strategies:
Use of Renewable Feedstocks: Starting from bio-based materials like glycerol (B35011) (which has the same three-carbon backbone) would be a sustainable approach.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-renewable solvents. mlsu.ac.inresearchgate.net
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. nih.gov
These principles guide the development of new synthetic routes that are not only efficient but also environmentally benign. rsc.org
Table 2: Application of Green Chemistry Principles
| Principle | Application in Synthesis of this compound |
|---|---|
| Prevent Waste | Optimize reactions to achieve high yields and minimize byproducts. |
| Atom Economy | Design addition reactions (e.g., dihydroxylation) that incorporate all atoms. |
| Use Renewable Feedstocks | Utilize precursors derived from biomass, such as glycerol. |
| Use of Catalysis | Employ catalysts to reduce energy consumption and waste generation. nih.gov |
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. nih.govenantia.com This technology offers several advantages for the production of fine chemicals like this compound:
Enhanced Safety: Small reactor volumes mean that only a small amount of material is reacting at any given time, which is particularly beneficial when dealing with hazardous reagents or exothermic reactions. enantia.comd-nb.info
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and reproducibility. nih.govenantia.com
Scalability: Scaling up a flow process is often simpler than for a batch process, involving running the system for a longer time or using multiple reactors in parallel ("numbering-up"). enantia.com
Multi-step Synthesis: Multiple reaction steps can be "telescoped" together in a continuous sequence, eliminating the need for isolation and purification of intermediates. uc.ptresearchgate.net
This approach can lead to more efficient, consistent, and safer production processes, making it an attractive option for the industrial synthesis of this compound. nih.govd-nb.info
Precursor Chemistry and Derivatization Routes to this compound
The primary precursor for the synthesis of this compound is 2,3-dihydroxypropanoic acid, also known as glyceric acid. This precursor can be derivatized to facilitate the amidation reaction with dimethylamine. A common strategy involves the esterification of the carboxylic acid to form a methyl or ethyl ester, which can then be converted to the desired amide.
One of the main synthetic pathways to this compound is through the aminolysis of an ester of 2,3-dihydroxypropanoic acid with dimethylamine. For instance, ethyl lactate (B86563) has been reported to react with dimethylamine in anhydrous methanol (B129727) to produce N,N-dimethyl lactamide, a closely related compound. google.com This suggests a similar reaction can be applied to an ester of 2,3-dihydroxypropanoic acid. The reaction of methyl esters of fatty acids with dimethylamine, often catalyzed by a sodium alkoxide such as sodium methoxide, is a well-established method for producing N,N-dimethylamides. google.com The reaction is typically carried out in an excess of the amine, which can also serve as the solvent. google.com The reaction is often exothermic, and the temperature may need to be controlled, especially during the initial stages. google.com
Another potential precursor is a lactide, which can react with a dialkylamine in a two-step process to form the corresponding N,N-dialkyl lactamide. google.com In the first step, one mole of the lactide reacts with one mole of the dialkylamine to form an intermediate, which then reacts with additional dialkylamine to yield the final product. google.com This method has been described for the commercial-scale production of N,N-dimethyl lactamide. google.com
The direct amidation of carboxylic acids with amines is also a viable route, though it often requires high temperatures (above 160 °C) to overcome the formation of unreactive ammonium (B1175870) salts. chemicalbook.com To facilitate this reaction under milder conditions, various catalysts can be employed. Boron-based catalysts, for example, have been shown to be effective in the direct amidation of carboxylic acids. nih.gov Another approach involves the use of silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which can mediate the direct amidation of carboxylic acids with amines. nih.gov
The choice of the synthetic route can depend on several factors, including the availability of the starting materials, the desired scale of the reaction, and the required purity of the final product. For industrial-scale production, the reaction of a lactide or an ester with dimethylamine is often preferred due to the milder reaction conditions and potentially higher yields. google.com
Table 1: Comparison of Synthetic Routes to N,N-Dimethylamides
| Precursor | Reagent | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carboxylic Acid | Dimethylamine | High Temperature (>160°C) | Direct route | Harsh conditions, potential for side reactions |
| Carboxylic Acid | Dimethylamine | Boron or Silicon-based catalyst | Milder conditions | Catalyst cost and removal |
| Alkyl Ester | Dimethylamine | Sodium Methoxide | Generally high yield, milder conditions | Two-step process (esterification then amidation) |
| Lactide | Dimethylamine | Two-step reaction, often solvent-free | High atom economy, suitable for large scale | Lactide precursor may not be readily available |
Purification and Isolation Techniques for Synthetic this compound
The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique depends on the physical properties of the product and the nature of the impurities present. Common impurities can include unreacted starting materials such as the precursor acid or ester, excess dimethylamine, the alcohol byproduct from ester aminolysis (e.g., methanol or ethanol), and any catalyst used in the reaction.
Distillation is a widely used method for the purification of N,N-dimethylamides. google.com For instance, N,N-dimethylacetamide can be purified from aqueous solutions containing acetic acid using a continuous distillation process involving two columns. epo.orgwipo.int Given that this compound is a liquid at room temperature, vacuum distillation is a likely method for its purification to avoid decomposition at high temperatures. The presence of two hydroxyl groups would be expected to significantly increase the boiling point compared to simpler amides like N,N-dimethylacetamide.
For amidation reactions that are reversible, such as the reaction of an ester with an amine, removal of the alcohol byproduct (e.g., methanol) during the reaction can drive the equilibrium towards the product, simplifying the final purification. nih.govresearchgate.net This can be achieved by performing the reaction under vacuum or by using an inert gas to strip the volatile byproduct. nih.govresearchgate.net
If a solid catalyst is used, it can be removed by filtration at the end of the reaction. For soluble catalysts, a chemical workup may be necessary. For example, if an acidic catalyst is used, it can be neutralized with a base, and the resulting salt can be removed by washing with water. Conversely, a basic catalyst can be neutralized with an acid.
Liquid-liquid extraction can also be employed to separate the amide product from water-soluble impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with water or an aqueous solution to remove unreacted amine, salts, and other polar impurities. The organic layer containing the product is then dried and the solvent is removed by evaporation.
In cases where distillation is not suitable or does not provide the desired purity, column chromatography can be used. This technique separates compounds based on their differential adsorption onto a stationary phase. For a polar compound like this compound, a polar stationary phase like silica (B1680970) gel could be used with a suitable solvent system to elute the product.
Table 2: Overview of Purification Techniques for N,N-Dimethylamides
| Technique | Principle | Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Distillation | Separation based on differences in boiling points. | Purification of liquid amides from non-volatile or less volatile impurities. | Effective for large quantities, can provide high purity. | Not suitable for thermally unstable compounds. |
| Vacuum Distillation | Distillation at reduced pressure to lower boiling points. | Purification of high-boiling or thermally sensitive amides. | Prevents thermal decomposition. | Requires specialized equipment. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids. | Removal of water-soluble impurities like salts and unreacted amines. | Simple and effective for initial workup. | May not remove all impurities, requires use of solvents. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | High-purity separation, suitable for small to medium scale. | Can achieve very high purity. | Can be slow, requires significant amounts of solvent. |
| Filtration | Separation of solid particles from a liquid. | Removal of solid catalysts or precipitated byproducts. | Simple and quick. | Only applicable for removing solid impurities. |
Structural Elucidation and Conformational Analysis of 2,3 Dihydroxy N,n Dimethylpropanamide
Advanced Spectroscopic Characterization Beyond Basic Identification
The unique structural features of 2,3-dihydroxy-N,N-dimethylpropanamide—specifically its stereocenter, hydroxyl groups, and amide functionality—can be thoroughly investigated using a suite of advanced spectroscopic methods.
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and stereochemistry of organic molecules. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.
¹H and ¹³C NMR:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-methyl protons, the methine proton (CH), the methylene protons (CH₂), and the hydroxyl protons. The N,N-dimethyl group would likely appear as two separate singlets at room temperature due to the restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. st-andrews.ac.uk The chemical shifts and coupling constants (J-values) between adjacent protons would help establish the basic carbon skeleton.
¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing distinct signals for the carbonyl carbon, the two carbons bearing hydroxyl groups, and the N-methyl carbons. The positions of these signals are indicative of their chemical environment.
2D NMR Techniques: Advanced 2D NMR experiments are crucial for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the molecule's backbone by connecting adjacent protons. sdsu.eduwikipedia.org For instance, a cross-peak between the CH and CH₂ protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. wikipedia.orgcolumbia.edu This technique definitively assigns each proton signal to its corresponding carbon atom, confirming the C-H framework of the molecule. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations from the N-methyl protons to the carbonyl carbon would confirm the amide structure. youtube.com
These techniques, when used in concert, provide irrefutable evidence for the molecular structure and can help in assigning the relative stereochemistry of the hydroxyl groups.
Illustrative ¹H and ¹³C NMR Data Assignment for this compound
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C=O (C1) | - | ~170-175 | - |
| CH(OH) (C2) | ~4.0-4.5 | ~70-75 | C1, C3 |
| CH₂(OH) (C3) | ~3.5-3.9 | ~60-65 | C2 |
| N(CH₃)₂ | ~2.9-3.1 (two singlets) | ~35-40 (two signals) | C1 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for identifying functional groups and studying intermolecular interactions such as hydrogen bonding. mdpi.com
O-H Stretching: The two hydroxyl groups would give rise to a strong, broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadening of this peak is a clear indication of hydrogen bonding (both intra- and intermolecular). kpfu.runih.gov
C=O Stretching: The amide carbonyl group would exhibit a strong, sharp absorption band around 1630-1680 cm⁻¹. The exact position of this band can also be influenced by hydrogen bonding, as interactions with the carbonyl oxygen can lower its vibrational frequency.
C-N Stretching: The amide C-N bond would have a characteristic stretching vibration in the 1400-1450 cm⁻¹ region.
N-H Vibrations: As this is a tertiary amide, there are no N-H bonds.
Raman spectroscopy would provide complementary information, particularly for the non-polar parts of the molecule. The analysis of these vibrational modes confirms the presence of the key functional groups and provides insight into the hydrogen-bonding network within the sample, which dictates many of its physical properties. nih.gov
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|---|
| O-H | Stretching (H-bonded) | 3200-3600 | Strong, Broad |
| C-H | Stretching | 2850-3000 | Medium |
| C=O (Amide I) | Stretching | 1630-1680 | Strong |
| C-N | Stretching | 1400-1450 | Medium |
| C-O | Stretching | 1050-1150 | Strong |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining its enantiomeric purity and absolute configuration (R/S). nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org An ORD spectrum of a single enantiomer would show a characteristic curve, known as a Cotton effect, in the region where the molecule absorbs light (e.g., the n→π* transition of the carbonyl group). researchgate.netgoogleapis.com The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light. ubc.ca A CD spectrum provides more direct information about the chromophores in a chiral environment. The carbonyl group of the amide would act as a chromophore, and its interaction with the chiral center at C2 would produce a characteristic CD signal. The sign and intensity of this signal are unique to one enantiomer. nih.gov
By comparing the experimental CD or ORD spectrum to spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be determined. mdpi.com Furthermore, the magnitude of the optical rotation can be used to calculate the enantiomeric excess (e.e.) of a sample, providing a measure of its purity. nih.gov
X-ray Crystallography of this compound and its Co-crystals
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique provides precise coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm its constitution, relative stereochemistry, and absolute configuration if a suitable crystal is obtained.
The analysis would also reveal the details of the intermolecular interactions in the solid state. The hydrogen-bonding network involving the hydroxyl groups and the amide carbonyl oxygen would be clearly mapped out, showing how the molecules pack together. researchgate.net
Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio, is a growing field. nih.govnih.gov Co-crystallization of this compound with other molecules (co-formers) could be explored. X-ray diffraction of such co-crystals would reveal the specific hydrogen-bonding synthons and other non-covalent interactions that govern their formation. mdpi.com
Gas-Phase and Solution-Phase Conformational Studies of this compound
While X-ray crystallography provides a static picture of the molecule in the solid state, molecules are dynamic and can adopt different shapes (conformations) in the gas and solution phases. The presence of several rotatable single bonds in this compound allows for significant conformational flexibility.
Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to explore the potential energy surface of a molecule. mdpi.com By systematically rotating the bonds, different conformers can be identified, and their relative energies can be calculated. Such studies would likely reveal that the most stable conformers are those that maximize favorable intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the amide carbonyl.
In solution, the conformation can be influenced by the solvent. Spectroscopic techniques like NMR can be used to probe solution-phase conformation. For example, the magnitude of ³JHH coupling constants can provide information about the dihedral angles between protons, which can then be compared with the angles predicted for different computed conformers. The solvent's ability to form hydrogen bonds would compete with intramolecular hydrogen bonding, potentially favoring more "open" conformations compared to the gas phase. semanticscholar.org
Theoretical and Computational Investigations of 2,3 Dihydroxy N,n Dimethylpropanamide
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment. nih.govnih.gov However, no specific MD studies on 2,3-dihydroxy-N,N-dimethylpropanamide have been found in the reviewed literature. Such simulations could elucidate the preferred three-dimensional structures of the molecule, the flexibility of its carbon backbone and substituent groups, and the dynamics of its intramolecular hydrogen bonds. Furthermore, MD simulations could model its interactions with solvents or biological macromolecules, which is crucial for understanding its behavior in various media. The lack of such studies means that the conformational preferences and intermolecular interaction patterns of this compound remain computationally uncharacterized.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic properties such as NMR, IR, and Raman spectra, which can aid in the interpretation of experimental data. nih.govnih.gov A search for computational studies predicting the spectroscopic properties of this compound yielded no specific results. Theoretical calculations of its 1H and 13C NMR chemical shifts, vibrational frequencies, and other spectroscopic constants would be invaluable for confirming its structure and for the analysis of experimental spectra. Without these computational benchmarks, the interpretation of any experimentally obtained spectra for this compound relies solely on empirical data and comparison with related structures.
Computational Studies on Reaction Mechanisms Involving this compound
The elucidation of reaction mechanisms through computational chemistry provides a detailed, step-by-step understanding of how chemical transformations occur. nih.govrsc.orgresearchgate.net There are currently no publicly available computational studies on the reaction mechanisms involving this compound. Theoretical investigations could, for example, map the potential energy surface for its synthesis or degradation, identify transition states and intermediates, and calculate activation energies. This information would be fundamental for optimizing reaction conditions and predicting potential byproducts. The absence of such research indicates a significant opportunity for future computational work in this area. For instance, studies on similar amide-containing molecules like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have successfully used theoretical approaches to understand their reaction kinetics and mechanisms with various radicals. arabjchem.orgarabjchem.org
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or a specific property. mdpi.com A review of the literature found no SAR or QSAR studies focused on derivatives of this compound. Such modeling would be essential if this compound or its analogues were to be developed for any specific application, such as in pharmaceuticals or materials science. By identifying the key structural features that influence a desired activity, SAR modeling can guide the rational design of new, more potent, or more effective derivatives. The lack of such studies suggests that the potential of this chemical scaffold has not yet been systematically explored through computational design.
Biological Activity and Mechanistic Studies of 2,3 Dihydroxy N,n Dimethylpropanamide Excluding Human Clinical Data
In Vitro Biological Target Identification and Validation
Enzyme Inhibition and Activation Assays
No studies were found that investigated the inhibitory or activating effects of 2,3-dihydroxy-N,N-dimethylpropanamide on any enzymes.
Receptor Binding and Modulation Studies
There is no available data on the binding affinity or modulatory effects of this compound on any biological receptors.
Protein-Ligand Interaction Analysis
No research has been published detailing the interaction of this compound with any proteins.
Cellular Bioactivity and Phenotypic Screening (Non-human cell lines)
Cell Viability and Proliferation Assays (Non-human cells)
No studies have been conducted to assess the impact of this compound on the viability or proliferation of any non-human cell lines.
Cellular Pathway Modulation and Mechanistic Insights
There is no information available regarding the modulation of any cellular pathways by this compound or any mechanistic studies into its potential biological effects.
Antimicrobial Activity Investigations (In vitro against bacteria, fungi, etc.)
No studies detailing the in vitro antimicrobial activity of this compound against bacteria, fungi, or other microorganisms were identified.
In Vivo Pharmacological Studies in Animal Models (Mechanistic Focus)
There is no available research on the in vivo pharmacological properties of this compound in animal models.
Efficacy Studies in Disease Models (Animal)
No data exists in the scientific literature regarding the efficacy of this compound in any animal disease models.
Pharmacokinetic and Pharmacodynamic Profiling (Animal)
Information regarding the absorption, distribution, metabolism, excretion (pharmacokinetics), or the biochemical and physiological effects (pharmacodynamics) of this compound in animal models could not be found.
Metabolite Identification and Metabolic Pathways (Animal)
There are no published studies identifying the metabolites or elucidating the metabolic pathways of this compound in any animal species.
Structure-Activity Relationships and Design of Biologically Active Analogs (Non-human focused)
No research is available on the structure-activity relationships of this compound or the design and biological activity of its analogs.
Derivatization and Functionalization of 2,3 Dihydroxy N,n Dimethylpropanamide
Modification at the Hydroxyl Groups
The two hydroxyl groups at the 2- and 3-positions of 2,3-dihydroxy-N,N-dimethylpropanamide are primary sites for chemical modification, enabling the synthesis of various ether and ester derivatives, as well as the formation of cyclic structures.
Ether and Ester Derivatives Synthesis
The synthesis of ether and ester derivatives of this compound can be achieved through well-established organic reactions.
Etherification: The formation of ether derivatives typically proceeds via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. Depending on the stoichiometry of the reagents, mono- or di-ether products can be obtained.
Esterification: Ester derivatives can be readily synthesized by reacting the diol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are generally efficient and allow for the introduction of a wide variety of ester functionalities. Catalytic methods, including the use of enzymes like lipases, can also be employed for regioselective esterification.
| Derivative Type | Reagents | Reaction Conditions | Potential Product Structure |
| Mono-ether | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | R-O-CH(CH₂OH)-C(=O)N(CH₃)₂ |
| Di-ether | 1. Strong Base (e.g., NaH) (excess)2. Alkyl Halide (R-X) (excess) | Anhydrous solvent (e.g., THF, DMF) | R-O-CH(CH₂-O-R)-C(=O)N(CH₃)₂ |
| Mono-ester | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) | R-COO-CH(CH₂OH)-C(=O)N(CH₃)₂ |
| Di-ester | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) (excess) | Base (e.g., Pyridine, Et₃N) | R-COO-CH(CH₂-OOC-R)-C(=O)N(CH₃)₂ |
Cyclic Derivatives Formation
The 1,2-diol arrangement in this compound is ideal for the formation of five-membered cyclic derivatives, such as acetals and ketals. These reactions are typically acid-catalyzed and involve the reaction of the diol with an aldehyde or a ketone, respectively. The formation of these cyclic structures can serve as a protective group strategy for the diol functionality during subsequent chemical transformations.
| Cyclic Derivative | Reagent | Catalyst | Product Structure |
| Acetal (B89532) | Aldehyde (R-CHO) | Acid (e.g., p-TsOH) | A five-membered ring with R and H on the acetal carbon |
| Ketal | Ketone (R-C(=O)-R') | Acid (e.g., p-TsOH) | A five-membered ring with R and R' on the ketal carbon |
Modification at the Amide Nitrogen
While the amide bond is generally stable, modifications at the amide nitrogen of this compound are theoretically possible, although challenging. Direct alkylation or acylation of the amide nitrogen is difficult due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity.
However, under specific and often harsh reaction conditions, or through indirect methods, modification can be achieved. For instance, reduction of the amide to an amine would provide a more nucleophilic nitrogen center that can be readily functionalized. Alternatively, advanced synthetic methodologies that activate the amide bond could potentially be employed for derivatization at the nitrogen atom.
Side-Chain Modifications and Homologation
The propanamide backbone of this compound can be extended through homologation reactions. This involves adding one or more carbon atoms to the side chain, leading to longer-chain analogues. One common strategy for homologation is the Arndt-Eistert synthesis, which involves the conversion of a carboxylic acid (derived from the amide) to its next higher homologue.
Furthermore, the existing side chain can be modified. For example, the hydroxyl groups can be oxidized to aldehydes or ketones, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to introduce new functional groups and extend the carbon skeleton.
Applications of 2,3 Dihydroxy N,n Dimethylpropanamide Excluding Human Clinical Use
Applications in Materials Science
There is no available scientific literature or patent data describing the use of 2,3-dihydroxy-N,N-dimethylpropanamide in materials science.
Polymer Chemistry and Monomer Synthesis
No studies have been identified that utilize this compound as a monomer for polymerization or in the synthesis of other monomers. Its dihydroxy functionality could theoretically allow it to act as a chain extender or building block for polyesters or polyurethanes, but this has not been documented.
Supramolecular Assembly and Hydrogel Formation
There is no research available on the role of this compound in supramolecular chemistry or its ability to act as a gelling agent for hydrogel formation.
Use in Zeolite Synthesis
No literature has been found that describes the use of this compound as a structure-directing agent (SDA) or template in the synthesis of zeolites or other microporous materials.
Role in Catalysis and Asymmetric Induction
There are no documented instances of this compound being used as a catalyst or for asymmetric induction in chemical reactions.
Use as Chiral Auxiliary or Ligand in Organic Reactions
The chiral nature of this compound suggests potential as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. However, no published research has explored or confirmed its use in this capacity.
Applications in Agrochemicals or Veterinary Medicine
No information is available regarding the synthesis, testing, or application of this compound in the fields of agrochemicals or veterinary medicine.
Despite a comprehensive search for information on the chemical compound "this compound," there is insufficient publicly available scientific literature and data to fulfill the detailed requirements of the requested article. Searches for this specific compound, including its synthesis, properties, and applications, did not yield the in-depth research findings necessary to construct a thorough and scientifically accurate article focusing on its potential as a building block for complex organic molecules and scaffolds.
Information available often pertains to related but structurally distinct compounds, such as 2-hydroxy-N,N-dimethylpropanamide, or provides only general details without the specific research findings and data tables required for the outlined article structure. Broader searches on related chemical classes, such as dihydroxy amides and glyceramide derivatives, also failed to provide specific information that could be confidently attributed to this compound.
Without access to specific studies, reaction protocols, and spectroscopic or physical data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, it is not possible to provide the requested article at this time.
Analytical Methodologies for 2,3 Dihydroxy N,n Dimethylpropanamide Detection and Quantification
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is the cornerstone for assessing the purity and performing quantitative analysis of 2,3-dihydroxy-N,N-dimethylpropanamide. Both liquid and gas chromatography can be employed, though each requires specific considerations tailored to the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to its ability to handle polar, non-volatile compounds without the need for derivatization.
Separation Modes:
Reversed-Phase (RP) Chromatography: While standard C18 columns may provide insufficient retention for this highly polar analyte due to its hydrophilicity, polar-endcapped C18 columns or the use of ion-pairing reagents can enhance retention. biopharmaservices.com Adjusting the mobile phase pH is another strategy to optimize retention and peak shape. biopharmaservices.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which facilitates the retention of polar analytes.
Mixed-Mode Chromatography: Columns that offer multiple interaction modes, such as reversed-phase and ion-exchange, can provide unique selectivity for polar compounds like dihydroxybenzoic acid isomers, suggesting their utility for complex separations involving this compound. helixchrom.com
Detection:
UV Detection: The amide chromophore allows for detection using UV spectrophotometry.
Evaporative Light Scattering Detection (ELSD): As a universal detector, ELSD is suitable for compounds lacking a strong chromophore and is compatible with gradient elution. helixchrom.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity, which is particularly valuable for complex matrices. nih.gov
A representative, hypothetical HPLC method for the analysis of dihydroxy amides is presented below.
| Parameter | Condition |
|---|---|
| Column | Polar-endcapped C18 or HILIC (e.g., Amide phase) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 210 nm or ELSD/MS |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) can be used for the analysis of this compound, but it requires a crucial derivatization step. The presence of two polar hydroxyl groups makes the compound non-volatile and prone to thermal degradation at the high temperatures used in GC. research-solution.comresearchgate.net
Derivatization: Derivatization modifies the analyte to increase its volatility and thermal stability. phenomenex.com Common approaches for compounds with active hydrogens (-OH, -NH) include:
Silylation: This is a prevalent method where active hydrogens are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing hydroxyl groups and amides. youtube.com
Acylation: This process introduces an acyl group, converting hydroxyl groups into esters, which are more volatile. research-solution.com
Following derivatization, the resulting less polar and more volatile compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov
Since this compound possesses a chiral center, distinguishing between its enantiomers is critical in many applications. Chiral chromatography is the primary technique for separating enantiomers and determining enantiomeric excess. nih.gov
This can be achieved through two main strategies in HPLC:
Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. wvu.edu Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with polar functional groups. nih.govresearchgate.net
Indirect Method: This method involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com
The choice of CSP and mobile phase is crucial for achieving successful enantioseparation and often requires methodical screening and optimization. researchgate.net
Mass Spectrometry for Trace Analysis and Metabolite Identification (Non-human)
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), is a powerful tool for the trace analysis of this compound and the identification of its metabolites in non-human biological studies. nih.gov
Ionization Techniques:
Electrospray Ionization (ESI): ESI is well-suited for polar, non-volatile molecules like this compound in LC-MS applications. It typically generates protonated molecules [M+H]⁺ in positive ion mode.
Electron Impact (EI): EI is a high-energy ionization technique used in GC-MS that causes extensive fragmentation of the analyte. nih.gov This fragmentation is often reproducible and provides a characteristic "fingerprint" that aids in structural elucidation.
Fragmentation Pattern: While a specific mass spectrum for this compound is not readily available in the literature, a predicted fragmentation pattern in EI-MS can be inferred from the behavior of related N,N-dimethylamides and amines. Key fragmentation pathways would likely include:
Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and amides. docbrown.info
Loss of functional groups: Fragments corresponding to the loss of hydroxyl groups, water, or parts of the propanamide backbone would be expected.
McLafferty Rearrangement: This rearrangement is possible and can lead to specific fragment ions. nih.gov
Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. uab.edu
A table of predicted key mass-to-charge ratio (m/z) fragments for the TMS-derivatized this compound is provided below.
| Predicted m/z | Possible Fragment Identity |
|---|---|
| [M]+ | Molecular ion of the derivatized compound |
| M-15 | Loss of a methyl group (CH₃) from a TMS group |
| 73 | Trimethylsilyl ion [(CH₃)₃Si]⁺ |
| [Fragment from α-cleavage] | Ion resulting from cleavage adjacent to the amide nitrogen |
Spectrophotometric and Electrochemical Detection Methods
While chromatography remains the primary analytical tool, spectrophotometric and electrochemical methods may serve as complementary or alternative detection techniques.
Spectrophotometry: Although the amide bond provides some UV absorbance, the lack of a significant chromophore limits the sensitivity of direct UV-Vis spectrophotometry for quantification, especially at low concentrations. Colorimetric methods could potentially be developed by reacting the vicinal diol functionality. For instance, vicinal diols undergo oxidative cleavage with periodic acid (HIO₄), which could be coupled to a color-forming reaction for indirect quantification. youtube.com
Electrochemical Detection: The vicinal diol group in this compound is electrochemically active and can be oxidized at an appropriate electrode surface. researchgate.net Electrochemical detectors coupled with HPLC can offer high sensitivity and selectivity for electroactive compounds. The oxidation of diols can be complex, but methods have been developed for related species, suggesting feasibility for this compound. nih.gov
Environmental Fate and Degradation of 2,3 Dihydroxy N,n Dimethylpropanamide
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms. Currently, specific studies detailing the biodegradation pathways and microbial metabolism of 2,3-dihydroxy-N,N-dimethylpropanamide are not extensively available in scientific literature. However, the degradation of other N,N-dimethylamides, such as N,N-dimethylformamide (DMF), has been a subject of research and can provide a model for potential metabolic routes. bohrium.combiorxiv.orgresearchgate.net
Microbial degradation of N,N-dimethylamides can proceed through several enzymatic steps. A common initial step is the cleavage of the amide bond, which can be catalyzed by an amidase. For N,N-dimethylamides, this would release dimethylamine (B145610) and the corresponding carboxylic acid. In the case of this compound, this would yield dimethylamine and 2,3-dihydroxypropanoic acid.
Alternatively, demethylation can be an initial step in the degradation pathway. researchgate.net This process involves the sequential removal of methyl groups from the nitrogen atom, leading to the formation of N-methylpropanamide and then propanamide, with the release of formaldehyde (B43269) at each step. These intermediates would then be further metabolized.
It is important to note that a document pertaining to the use of "Propanamide, 2-hydroxy-N, N-dimethyl-" as an inert ingredient in pesticides states that it is "not readily biodegradable." regulations.gov This suggests that while biodegradation may occur, the rate is likely to be slow, potentially leading to some degree of persistence in the environment.
Table 1: Potential Biodegradation Intermediates of this compound
| Initial Compound | Potential Intermediate 1 | Potential Intermediate 2 | Final Products (Mineralization) |
| This compound | Dimethylamine | 2,3-dihydroxypropanoic acid | Carbon dioxide, Water, Ammonium (B1175870) |
| This compound | N-methyl-2,3-dihydroxypropanamide | Formaldehyde | Carbon dioxide, Water, Ammonium |
Photodegradation and Hydrolysis Mechanisms
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (indirect photolysis). umn.edu
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in this compound can theoretically be hydrolyzed to yield 2,3-dihydroxypropanoic acid and dimethylamine. quora.com However, amides, particularly N,N-disubstituted amides, are generally resistant to hydrolysis under neutral pH conditions. arkat-usa.orgfiveable.me
The rate of hydrolysis is influenced by pH and temperature. Under acidic or alkaline conditions, the rate of hydrolysis can be significantly increased. arkat-usa.orgresearchgate.net For N,N-disubstituted amides, steric hindrance from the two substituents on the nitrogen atom can make them less susceptible to nucleophilic attack by water or hydroxide (B78521) ions compared to unsubstituted amides. fiveable.me Therefore, it is expected that this compound would exhibit slow hydrolysis rates under typical environmental conditions.
Environmental Persistence and Distribution Studies (Modeling)
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by physical, chemical, or biological processes. As previously mentioned, "Propanamide, 2-hydroxy-N, N-dimethyl-" has been described as not readily biodegradable, which is an indicator of potential environmental persistence. regulations.gov
The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Compounds with high water solubility, which is expected for this compound due to its hydroxyl and amide groups, will tend to remain in the aqueous phase and be mobile in soil.
Currently, there is a lack of specific modeling studies on the environmental persistence and distribution of this compound. Such studies would typically use models like the EPA's Estimation Program Interface (EPI) Suite™ to predict the fate of the compound in different environmental compartments (air, water, soil, sediment). These models rely on the compound's structure and physical-chemical properties to estimate rates of degradation and partitioning behavior. In the absence of direct experimental data, such modeling would be a valuable tool for assessing the potential environmental risk of this compound.
Table 2: Summary of Potential Environmental Fate of this compound
| Degradation Process | Potential for Occurrence | Influencing Factors | Expected Products |
| Biodegradation | Slow | Microbial populations, nutrient availability, temperature | Dimethylamine, 2,3-dihydroxypropanoic acid, N-methyl-2,3-dihydroxypropanamide, formaldehyde |
| Photodegradation | Possible (Indirect) | Presence of photosensitizers (e.g., nitrates, humic acids), sunlight intensity | Oxidized and fragmented byproducts |
| Hydrolysis | Slow | pH, temperature | 2,3-dihydroxypropanoic acid, dimethylamine |
Future Directions and Research Challenges for 2,3 Dihydroxy N,n Dimethylpropanamide
Emerging Synthetic Strategies and Technologies
The development of efficient and selective synthetic routes is a primary challenge for the future study of 2,3-dihydroxy-N,N-dimethylpropanamide. Modern synthetic organic chemistry offers a variety of powerful tools that could be adapted for its synthesis.
Chemoenzymatic synthesis , which combines the selectivity of enzymes with the versatility of chemical reactions, presents a promising avenue. researchgate.netacs.org Biocatalytic approaches, in particular, could be employed for the stereoselective introduction of the two hydroxyl groups, a key challenge in the synthesis of such chiral molecules. prolabas.com Enzymes such as dihydroxylases or engineered lipases could potentially be used to achieve high enantiomeric and diastereomeric purity. stackexchange.com The integration of biocatalysis with chemical transformations could lead to more sustainable and efficient synthetic pathways. acs.org
Flow chemistry is another emerging technology that could offer significant advantages for the synthesis of this compound. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. prolabas.com
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical/Animal)
Given the lack of specific biological data for this compound, the initial steps in exploring its therapeutic potential would involve broad in vitro screening to identify any biological activity. The structural motif of a dihydroxy amide is present in various biologically active molecules, suggesting that this compound could interact with a range of biological targets.
Future pre-clinical research would need to focus on:
Target Identification: High-throughput screening against a panel of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors, could reveal potential areas of therapeutic interest.
In Vitro and In Vivo Models: Should initial screenings show promise, further investigation in cell-based assays and subsequent animal models for specific diseases would be necessary to determine efficacy and preliminary safety. The design and synthesis of derivatives and analogs could also be a key strategy to develop structure-activity relationships and optimize any identified biological activity.
Advanced Materials Applications and Industrial Potentials
The dihydroxy functionality of this compound suggests its potential as a monomer or building block in polymer chemistry. Dihydroxy compounds are commonly used in the synthesis of polyesters, polyurethanes, and other condensation polymers. researchgate.netacademie-sciences.fr
Potential research directions in materials science include:
Polymer Synthesis: Investigating the reactivity of the hydroxyl groups in polymerization reactions to create novel polymers with potentially unique properties. The chirality of the monomer could lead to polymers with specific stereochemical structures, influencing their physical and mechanical properties.
Biodegradable Materials: The presence of ester and amide functionalities could make polymers derived from this monomer susceptible to hydrolysis, opening up possibilities for the development of biodegradable materials.
Cross-linking Agent: The two hydroxyl groups could also allow the molecule to act as a cross-linking agent to modify the properties of other polymers.
Development of High-Throughput Screening Methodologies
To accelerate the discovery of synthetic routes and potential applications for this compound, the development of high-throughput screening (HTS) methodologies will be crucial.
For synthesis, HTS could be used to rapidly screen various catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. youtube.com This would involve the use of automated robotic platforms and miniaturized reaction vessels to perform a large number of experiments in parallel.
For biological applications, HTS assays would be essential for screening large libraries of compounds derived from this compound against various biological targets. This would enable the rapid identification of "hit" compounds with desired biological activity, which could then be further optimized.
Addressing Stereochemical Control and Scalability in Synthesis
A significant challenge in the synthesis of this compound is the control of stereochemistry at the two chiral centers. The development of stereoselective synthetic methods will be critical to obtaining enantiomerically pure forms of the compound, which is often a requirement for therapeutic applications.
Strategies to address this challenge include:
Asymmetric Dihydroxylation: The use of chiral catalysts, such as those employed in the Sharpless asymmetric dihydroxylation, could be a key strategy to introduce the two hydroxyl groups with high stereocontrol. wikipedia.org
Chiral Pool Synthesis: Starting from a readily available chiral precursor could also be a viable approach to control the stereochemistry.
Once a successful synthetic route is established, the next challenge is to ensure its scalability for potential industrial production. This involves optimizing the reaction conditions to be safe, cost-effective, and efficient on a larger scale. The principles of green chemistry, such as the use of non-toxic reagents and solvents and minimizing waste, should also be a key consideration in the development of a scalable synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dihydroxy-N,N-dimethylpropanamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A two-step synthesis is commonly employed: (1) condensation of dimethylamine with a substituted propanoyl chloride, followed by (2) hydroxylation under controlled acidic or basic conditions. To optimize yield, use a factorial design approach to test variables (e.g., temperature, solvent polarity, and stoichiometric ratios of reactants). For hydroxylation, adjust pH to stabilize intermediates and minimize side reactions . Monitor progress via TLC or HPLC, as described in analogous amide synthesis protocols .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : Analyze and spectra to confirm the presence of hydroxyl groups (-OH), dimethylamide (-N(CH)), and stereochemistry.
- FTIR : Identify characteristic peaks for -OH (3200–3600 cm) and amide C=O (1650–1700 cm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Cross-reference data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, hydration states, or impurities. For example:
- NMR Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl to assess hydrogen bonding interactions .
- Hydration Analysis : Use Karl Fischer titration to quantify water content, which may alter -OH peak positions in IR .
- Impurity Profiling : Perform LC-MS to detect trace byproducts (e.g., unreacted intermediates) and refine purification steps (e.g., column chromatography) .
Q. What strategies are effective for improving the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Control : Stabilize the compound in mildly acidic buffers (pH 4–6) to prevent hydrolysis of the amide bond .
- Chelation : Add EDTA (0.1–1 mM) to sequester metal ions that catalyze degradation .
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) at -20°C .
Q. How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., enzymes with hydroxyl-binding active sites) .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the propanamide backbone) with bioactivity data .
- MD Simulations : Simulate solvent interactions to optimize solubility and membrane permeability .
Q. What experimental approaches can resolve contradictory reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) to identify rate-limiting steps .
- Isotopic Labeling : Use -labeled hydroxyl groups to track regioselectivity in substitution pathways .
- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates and refine mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
